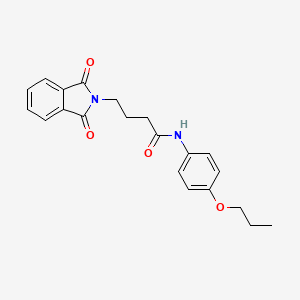
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-propoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-propoxyphenyl)butanamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-propoxyphenyl)butanamide is a synthetic compound that belongs to the class of isoindole derivatives. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H30N2O4
- Molecular Weight : 442.53 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The isoindole moiety is known for its role in modulating enzyme activity and receptor interactions. The compound may act on various pathways involved in inflammation, pain modulation, and possibly cancer cell proliferation.
Analgesic Activity
Research has indicated that derivatives of isoindole compounds can exhibit significant analgesic properties. In experimental models, compounds similar to this compound have been shown to reduce pain responses comparable to established analgesics like morphine and acetylsalicylic acid.
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that isoindole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Study 1: Analgesic Efficacy
In a study assessing the analgesic efficacy of various isoindole derivatives including the target compound, researchers conducted hot plate tests and tail immersion tests on rodent models. The results demonstrated that the compound significantly reduced pain sensitivity, indicating its potential as an effective analgesic agent.
Study 2: Inhibition of Cancer Cell Growth
Another study focused on the anticancer properties of isoindole derivatives. The findings revealed that treatment with this compound resulted in a marked decrease in cell viability in human breast cancer cell lines compared to controls.
Eigenschaften
Molekularformel |
C21H22N2O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-propoxyphenyl)butanamide |
InChI |
InChI=1S/C21H22N2O4/c1-2-14-27-16-11-9-15(10-12-16)22-19(24)8-5-13-23-20(25)17-6-3-4-7-18(17)21(23)26/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,22,24) |
InChI-Schlüssel |
QCFBRMDKCZGYAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















